C18H18N6NaO5S2

Description

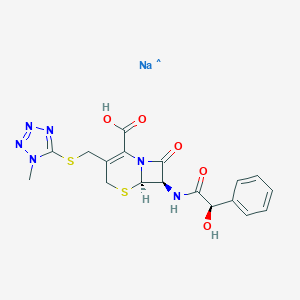

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor. |

|---|---|

CAS No. |

30034-03-8 |

Molecular Formula |

C18H18N6NaO5S2 |

Molecular Weight |

485.5 g/mol |

IUPAC Name |

sodium (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/t11-,13-,16-;/m1./s1 |

InChI Key |

SZKYIAIRBIWMNE-CFOLLTDRSA-N |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O.[Na] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O.[Na] |

Appearance |

White to Pale Yellow Solid |

melting_point |

182-184 |

Other CAS No. |

30034-03-8 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

solubility |

5.81e-01 g/L |

Synonyms |

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Sodium Cefamandole; |

Origin of Product |

United States |

Chemical Synthesis and Production Methodologies of Cefamandole Sodium

Crystallization Processes and Purity Enhancement for Cefamandole (B1668816) Sodium

Achieving high purity and specific crystalline forms of Cefamandole sodium is crucial for its pharmaceutical application. Crystallization serves as a primary method for purification, removing residual impurities and by-products from the synthesis.

Various crystallization techniques have been developed to obtain Cefamandole sodium with desirable properties:

Controlled Crystallization from Organic Solvents: One method involves suspending Cefamandole sodium in an organic solvent, followed by controlled cooling at a specific rate. This process aims to yield a new crystal form with enhanced thermal stability, improved fluidity, and higher bulk density, facilitating packaging and transportation google.com.

Methanolate Crystallization: A process described involves the preparation of a crystalline methanolate form of sodium Cefamandole. This is achieved by treating a suspension of sodium O-formylcefamandole in methyl alcohol with a concentrated solution of sodium hydroxide (B78521) in methyl alcohol. The resulting crystalline methanolate can then be converted to the anhydrate form for pharmaceutical use google.com.

Antisolvent Crystallization: While specific details for Cefamandole sodium are less prevalent, related cephalosporins utilize antisolvent crystallization, where an antisolvent is added to a solution to induce crystallization of the desired compound, often leading to improved purity researchgate.net.

Calorimetric Assessment of Crystallinity: Solution calorimetry is employed to quantitatively determine the crystallinity of Cefamandole sodium. This method correlates the heat of solution with the crystalline state, providing insights into the relative crystallinity and its impact on chemical stability nih.gov.

The selection of appropriate solvents, temperature profiles, and cooling rates are vital for controlling crystal morphology, particle size, and purity patsnap.comgoogle.comgoogle.com. Techniques such as using activated carbon for decolorization are also employed to enhance the visual quality and purity of the final product patsnap.com.

Prodrug Synthesis: Cefamandole Nafate and its Chemical Relationship to Cefamandole Sodium

Cefamandole Nafate is a prodrug of Cefamandole, specifically the sodium salt of the formate (B1220265) ester of Cefamandole nih.govwikipedia.orgadooq.comnih.govtoku-e.compharmacompass.com. This prodrug form is designed to improve the pharmacokinetic properties of Cefamandole, such as solubility and stability, before being hydrolyzed in the body to release the active Cefamandole.

Synthesis of Cefamandole Nafate: The synthesis of Cefamandole Nafate typically involves the esterification of Cefamandole with a formate group, followed by the formation of its sodium salt. A common route begins with the precursor 7-ATCA, which is converted to Cefamandole, and then esterified. Alternatively, Cefamandole itself can be formylated to yield O-formyl Cefamandole, which is subsequently reacted with a sodium source (e.g., sodium acetate (B1210297), sodium formate) to produce Cefamandole Nafate google.com.

Key steps in the synthesis of Cefamandole Nafate often include:

Acylation: Reaction of a suitable cephalosporin (B10832234) nucleus (like 7-ATCA) with an activated form of O-formylmandelic acid, such as (R)-(-)-O-formylmandeloyl chloride patsnap.comgoogle.comgoogle.compatsnap.com.

Formylation: If Cefamandole is the starting material, it is formylated to introduce the formate ester group google.com.

Salt Formation: The resulting O-formyl Cefamandole acid is then reacted with a sodium source to form the sodium salt, Cefamandole Nafate patsnap.comgoogle.compatsnap.comgoogle.com.

Solvents commonly used in these processes include dichloromethane, ethyl acetate, and acetonitrile (B52724) patsnap.comgoogle.comgoogle.compatsnap.com. The purification of Cefamandole Nafate can be enhanced by exploiting the differential solubility of its sodium salt compared to by-products, such as the sodium salt of O-formyl mandelic acid, during crystallization google.com.

Chemical Relationship to Cefamandole Sodium: Cefamandole Nafate serves as a precursor to Cefamandole, which is then typically administered as its sodium salt, Cefamandole sodium, for therapeutic use. In vivo, Cefamandole Nafate undergoes rapid hydrolysis, primarily mediated by plasma esterases, to cleave the formate ester and release active Cefamandole nih.govadooq.compharmacompass.compatsnap.com. This hydrolysis is influenced by factors such as pH and temperature, with basic conditions and certain additives accelerating the process nih.gov. The released Cefamandole then exerts its antibacterial action by inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) nih.govadooq.compharmacompass.compatsnap.comncats.iotoku-e.comwikipedia.orgprobes-drugs.org.

Molecular Interactions and Biochemical Mechanisms of Cefamandole

Mechanism of Action at the Molecular Level: Penicillin-Binding Protein (PBP) Interactions

The primary mechanism of action for Cefamandole (B1668816) sodium, like other beta-lactam antibiotics, is the inhibition of bacterial cell wall biosynthesis. This process is critically dependent on a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).

Inhibition of Bacterial Peptidoglycan Synthesis

Bacterial cells are encased in a rigid cell wall composed of peptidoglycan, a polymer essential for maintaining structural integrity and protecting against osmotic pressure. The final, crucial stage of peptidoglycan synthesis involves the cross-linking of peptidoglycan strands, a reaction catalyzed by PBPs, which are located on the inner membrane of the bacterial cell wall.

Cefamandole sodium functions by binding to the active site of these PBPs. This binding event leads to the formation of a stable acyl-enzyme complex, thereby irreversibly inactivating the PBPs and inhibiting their transpeptidase activity. The consequence of this inhibition is a failure in the cross-linking of peptidoglycan chains, leading to the accumulation of precursor molecules and a significant weakening of the bacterial cell wall. This compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. Research also suggests that Cefamandole may interfere with bacterial autolytic enzymes (autolysins), which are involved in cell wall remodeling and lysis.

Binding Affinity Studies with Specific Penicillin-Binding Proteins (e.g., PBP 2A)

The efficacy of Cefamandole is directly related to its interaction with PBPs. While specific quantitative data detailing Cefamandole's binding affinity (e.g., IC50 or Ki values) to individual PBPs, including PBP 2A, is not extensively detailed in the provided literature, Cefamandole nafate has been employed in research to investigate the impact of PBP 2A expression and inhibition on bacterial cell wall synthesis. This highlights PBP 2A as a relevant target in the study of cephalosporin (B10832234) activity and resistance mechanisms.

PBP 2A is a key protein associated with methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). It is characterized by a significantly lower affinity for most beta-lactam antibiotics compared to PBPs found in susceptible strains. This reduced affinity allows MRSA to maintain peptidoglycan biosynthesis even in the presence of inhibitory concentrations of beta-lactams. Although Cefamandole is a second-generation cephalosporin, its specific binding profile and affinity for PBP 2A, particularly in comparison to newer agents like ceftaroline (B109729) which exhibits high affinity for PBP 2A, are not precisely quantified in the provided sources. Nevertheless, understanding PBP interactions, including those with PBP 2A, remains critical for evaluating antibiotic efficacy and resistance.

Structural Features of Cefamandole Influencing PBP Binding Specificity

Cefamandole's molecular structure is integral to its ability to bind to PBPs and exert its antibacterial effects. The core beta-lactam ring is essential for its interaction with the active site serine residue of PBPs, leading to irreversible inhibition.

Key structural features of Cefamandole include a phenylacetyl group attached at the C7 position and a 1-methylthiotetrazole (NMTT) group at the C3 position. The NMTT side chain is a distinctive characteristic of Cefamandole and other related cephalosporins. These side chains play a significant role in modulating the antibiotic's spectrum of activity, potency against various bacterial species, and stability against bacterial beta-lactamases. While the precise structure-activity relationships governing Cefamandole's specific PBP binding specificity are complex and not fully elucidated in the provided texts, these distinct structural elements are fundamental to its interaction with PBP active sites. The NMTT group, for instance, has been linked to certain clinical observations, such as hypoprothrombinemia.

Comparative Biochemical Analysis of PBP Interactions with Other Cephalosporins

A comparative study analyzing Cefamandole's activity against 445 clinical isolates revealed that it was the most potent antibiotic against isolates of Citrobacter, Enterobacter, and Shigella. Furthermore, its activity against Staphylococcus aureus, Bacteroides, and certain species within the Enterobacteriaceae family was found to be comparable to that of other tested cephalosporins and penicillins.

Regarding stability against beta-lactamases, Cefamandole demonstrated resistance to the beta-lactamases produced by Enterobacter and certain other Enterobacteriaceae. This characteristic contributes to its effectiveness against bacterial strains that produce these enzymes. While Cefazolin shares a similar mechanism of action by binding to PBPs and inhibiting cell wall synthesis, direct quantitative comparative data on their specific PBP binding affinities from the provided sources is limited

Chemical Stability, Degradation Kinetics, and Hydrolysis Studies of Cefamandole Sodium

Solid-State Stability and Degradation Kinetics of Cefamandole (B1668816) Nafate Sodium

Kinetic and Thermodynamic Parameters of Decomposition in Solid Phase

Studies investigating the solid-phase decomposition kinetics and thermodynamic parameters of Cefamandole sodium are limited in the provided literature. While some research touches upon the solid-state properties and transformations of Cefamandole sodium, such as its solvates and their enthalpies researchgate.net, specific quantitative data regarding the kinetic and thermodynamic parameters of its decomposition in the solid phase, like activation energy or rate constants for solid-state degradation, were not explicitly detailed in the accessed sources. Research into the solid-state stability often involves understanding factors like relative humidity, temperature, and crystal form, which influence degradation pathways, but specific kinetic models for Cefamandole sodium's solid-phase decomposition were not found.

Hydrolysis Pathways of Cefamandole Nafate to Cefamandole

Cefamandole nafate serves as a prodrug, rapidly hydrolyzed to release the active Cefamandole in vivo drugfuture.comnih.govtoku-e.comnih.govresearchgate.net. This hydrolysis is a critical step in its pharmacological action. Cefamandole nafate is known to spontaneously hydrolyze to Cefamandole at neutral to alkaline pH mdpi.com. The instability of the ester linkage in the D-mandeloyl function of Cefamandole is overcome by esterification in the nafate prodrug, which aids in achieving adequate in vivo concentrations of the parent antibiotic mdpi.com.

Chemical Hydrolysis Mechanisms of the Formyl Ester Linkage

The formyl ester linkage in Cefamandole nafate is susceptible to chemical hydrolysis, primarily mediated by acid-base catalysis and spontaneous reaction with water sum.edu.pllibretexts.orgyoutube.com.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester linkage can be protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, related to the formyl group) regenerates the carbonyl and releases the active Cefamandole libretexts.orgyoutube.com.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a strong nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel an alkoxide ion and form a carboxylic acid. The resulting carboxylic acid is typically deprotonated by the base to form a carboxylate salt and an alcohol libretexts.orgyoutube.com.

Spontaneous Hydrolysis: In aqueous solutions, Cefamandole nafate can undergo spontaneous hydrolysis, influenced by the presence of water molecules sum.edu.pl. The degradation of Cefamandole nafate in aqueous solutions generally follows first-order kinetics, dependent on substrate concentration sum.edu.plbibliotekanauki.pl.

The pH-rate profile indicates that Cefamandole nafate exhibits greatest stability in the pH range of 3.5–5 sum.edu.pl. Degradation rates are influenced by hydrogen and hydroxide ions sum.edu.plbibliotekanauki.pl.

Enzymatic Hydrolysis by Plasma Esterases

Enzymatic hydrolysis plays a significant role in the in vivo conversion of Cefamandole nafate to Cefamandole. Ester-containing drug molecules are prone to hydrolysis by plasma esterases, amidases, or proteases enamine.net. Following administration, Cefamandole nafate is rapidly cleared from plasma, with disappearance rates suggesting enzymatic breakdown by plasma components nih.govresearchgate.net. Studies in dogs and humans have shown rapid hydrolysis of the O-formyl ester of Cefamandole nafate to Cefamandole, with half-lives for the prodrug ranging from 4-6 minutes in dogs and 6-9 minutes in humans nih.govresearchgate.net. The calculated rate constants for hydrolysis further support this rapid enzymatic conversion nih.govresearchgate.net.

Impact of Formulation Components on Prodrug Hydrolysis

Certain components within pharmaceutical formulations can influence the hydrolysis rate of Cefamandole nafate. For instance, phosphate (B84403) and acetate (B1210297) buffers have been identified as catalysts for the degradation of Cefamandole nafate in aqueous solutions sum.edu.plbibliotekanauki.pl. Conversely, borate (B1201080) buffers did not exhibit such a catalytic effect sum.edu.pl. Additionally, the presence of sodium carbonate (Na₂CO₃) in formulations has been noted to cause partial hydrolysis of Cefamandole nafate in vitro prior to administration nih.gov. The physical state and composition of drug delivery systems, such as polyurethane matrices containing albumin nanoparticles loaded with Cefamandole nafate, can also modulate drug release, indirectly related to its stability and hydrolysis researchgate.net.

Methodological Challenges in In Vitro Chemical Stability Assays of Cefamandole

Assessing the in vitro chemical stability of Cefamandole and its derivatives presents several methodological challenges. Developing robust stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC), is paramount. These methods must be capable of resolving Cefamandole from its various degradation products and impurities, ensuring peak purity researchgate.netresearchgate.net.

Key challenges include:

Method Specificity and Sensitivity: Ensuring the analytical method can accurately quantify Cefamandole in the presence of degradation products, excipients, and biological matrices requires high specificity and sensitivity, often necessitating the development of specialized HPLC methods with UV detection or mass spectrometry researchgate.netsum.edu.plresearchgate.netresearchgate.net.

Forced Degradation Studies: Comprehensive forced degradation studies are essential to identify potential degradation pathways and products. These studies typically involve exposing the drug to various stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, thermal stress, and photolysis researchgate.netresearchgate.net. Understanding degradation in basic, acidic, and oxidative conditions is particularly important for Cefamandole researchgate.net.

Influence of Physical Form: The physical state of the drug, such as its crystalline form or particle size, can influence its stability. Studies on other cephalosporins suggest that optimizing particle characteristics can improve stability researchgate.net.

Matrix Effects: When studying stability in complex matrices like plasma or urine, matrix effects can interfere with analytical measurements, requiring careful method development and validation researchgate.net.

Buffer Catalysis: As noted, buffer components can catalyze degradation, complicating stability studies and requiring careful selection of buffer systems or control of pH sum.edu.plbibliotekanauki.pl.

The development and validation of stability-indicating methods, as exemplified by studies on other cephalosporins like cephalothin (B1668815) and ceftriaxone (B1232239), are critical for ensuring the quality and reliability of stability data for Cefamandole researchgate.netresearchgate.net.

Molecular and Biochemical Mechanisms of Antimicrobial Resistance to Cefamandole

Beta-Lactamase-Mediated Resistance Mechanisms

The production of beta-lactamase enzymes is a primary defense mechanism for many bacteria against beta-lactam antibiotics like cefamandole (B1668816). nih.gov These enzymes inactivate the antibiotic, rendering it ineffective.

Enzymatic Hydrolysis of the Beta-Lactam Ring by Beta-Lactamases

The core mechanism of beta-lactamase-mediated resistance lies in the enzymatic hydrolysis of the amide bond within the beta-lactam ring of cefamandole. researchgate.netagscientific.com This chemical modification breaks open the four-atom ring, which is essential for the antibiotic's antibacterial activity. wikipedia.orgsum.edu.pl The hydrolysis deactivates the molecule, preventing it from binding to its target, the penicillin-binding proteins (PBPs), and thereby inhibiting bacterial cell wall synthesis. researchgate.nettoku-e.com The emergence of resistance to cefamandole during therapy has been associated with an increased production of beta-lactamases by the infecting microorganisms. nih.gov

Stability of Cefamandole Against Various Beta-Lactamase Classes (e.g., Class A, Type IVc)

Cefamandole exhibits a degree of stability against certain beta-lactamases, which contributes to its spectrum of activity. nih.gov It is relatively resistant to hydrolysis by the beta-lactamases produced by some members of the Enterobacteriaceae family. nih.gov However, its stability is not absolute and varies depending on the specific class of beta-lactamase.

For instance, cefamandole is susceptible to hydrolysis by Type I beta-lactamases. researchgate.netnih.gov In contrast, it is more stable against some Class A enzymes, such as the Type IIIA and IIIB enzymes from Escherichia coli, showing greater stability than cefamandole. researchgate.net Cefamandole's stability against Type IVc beta-lactamases has also been noted. asm.org The production of chromosomally mediated group I beta-lactamases by organisms like Enterobacter species can confer resistance to first-generation cephalosporins but not initially to cefamandole. asm.org However, the emergence of stably derepressed mutants that hyperproduce these enzymes can lead to cefamandole resistance. asm.orgnih.gov

Table 1: Stability of Cefamandole Against Different Beta-Lactamase Classes

| Beta-Lactamase Class/Type | Stability of Cefamandole | Reference |

| Type I | Susceptible to hydrolysis | researchgate.netnih.gov |

| Class A (Type IIIA and IIIB) | More stable than some other cephalosporins | researchgate.net |

| Type IVc | Stable | asm.org |

| Group I (chromosomally mediated) | Initially stable, but resistance can emerge with hyperproduction | asm.orgnih.gov |

Role of the N-methylthiotetrazole Side-Chain in Beta-Lactamase Resistance

The chemical structure of cefamandole includes an N-methylthiotetrazole (NMTT) side chain. ebi.ac.ukwikipedia.org While this side chain is primarily associated with side effects such as hypoprothrombinemia, its direct role in conferring resistance to beta-lactamases is a subject of debate. ebi.ac.ukresearchgate.netcapes.gov.brtandfonline.com Some research suggests that resistance to hydrolysis by certain gram-negative beta-lactamases plays a partial role in cefamandole's activity. ebi.ac.uk However, the presence of this side chain does not guarantee complete resistance, as some bacterial strains that hydrolyze the agent remain susceptible. ebi.ac.uk

Biochemical Basis for Emergence of Resistance in Specific Bacterial Genera (e.g., Enterobacter)

The emergence of cefamandole resistance in genera like Enterobacter is a well-documented phenomenon. nih.govcapes.gov.br Wild-type Enterobacter strains often possess inducible, chromosomally encoded beta-lactamases. nih.gov While these strains may initially appear susceptible to cefamandole, exposure to the antibiotic can select for stably derepressed mutants that produce high levels of beta-lactamase. nih.govcapes.gov.br This hyperproduction of the enzyme is sufficient to hydrolyze cefamandole, leading to clinical resistance. asm.orgnih.gov

Studies have shown that in Enterobacter cloacae, resistance to cefamandole can arise through two main pathways: the selection of stably resistant mutants and the induction of unstable resistance by exposure to other beta-lactams like cefoxitin (B1668866). nih.gov Both types of resistant cells are capable of inactivating cefamandole through beta-lactamase activity. nih.gov The frequency of these resistant variants can be high, contributing to the discrepancy sometimes observed between in vitro susceptibility testing and clinical outcomes. capes.gov.br

Altered Penicillin-Binding Proteins (PBPs) as a Mechanism of Resistance

A secondary, yet significant, mechanism of resistance to cefamandole involves modifications to its primary bacterial target, the penicillin-binding proteins (PBPs). patsnap.comnih.gov PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.orgpatsnap.com

Molecular Modifications Leading to Reduced Binding Affinity of Cefamandole to PBPs

Resistance can emerge through alterations in the structure of PBPs, which reduce the binding affinity of cefamandole to these target enzymes. nih.govpatsnap.com These modifications often result from spontaneous mutations in the bacterial genes that code for PBPs. nih.gov Even minor changes in the amino acid sequence of a PBP can significantly impact the binding of a specific beta-lactam antibiotic like cefamandole. nih.gov For example, in some methicillin-resistant staphylococci, the presence of an additional PBP with low affinity for cephalosporins, including cefamandole, has been identified. dntb.gov.ua This altered PBP allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic, leading to resistance.

Contribution of Efflux Pump Systems to Cefamandole Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.govnih.gov In Gram-negative bacteria, these pumps are a significant mechanism of both intrinsic and acquired resistance to multiple drugs, including cefamandole. patsnap.comoup.comtandfonline.com

The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly prominent in Gram-negative bacteria and plays a crucial role in multidrug resistance. nih.gov The AcrAB-TolC system in Escherichia coli is a well-characterized example of an RND pump that contributes to resistance against a broad spectrum of compounds. nih.govnih.gov While AcrAB-TolC can extrude a wide variety of drugs, its affinity for different substrates varies. microbiologyresearch.org Studies have shown that cefamandole is a substrate for the AcrB protein, the transporter component of the AcrAB-TolC pump. nih.govnih.gov The efflux of cefamandole by this system has been observed to exhibit positive cooperativity, suggesting a complex interaction between the drug and the pump. nih.govnih.gov

The expression of efflux pump genes can be either constitutive or induced by the presence of specific substrates, including antibiotics. researchgate.net Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance. tandfonline.com For instance, in Salmonella Typhimurium, the presence of efflux pumps has been shown to contribute to resistance against cefamandole. dovepress.com The activity of these pumps can be demonstrated by the increased susceptibility of bacteria to antibiotics in the presence of an efflux pump inhibitor like phenylalanine-arginine β-naphthylamide (PAβN). researchgate.netbmbreports.org

The table below summarizes key efflux pump systems implicated in cefamandole resistance and their characteristics.

| Efflux Pump System | Bacterial Species | Pump Family | Substrates | Impact on Cefamandole |

| AcrAB-TolC | Escherichia coli, Salmonella enterica | RND | Wide range of antibiotics, dyes, and detergents | Contributes to intrinsic and acquired resistance by active efflux. nih.govmicrobiologyresearch.org |

| AcrAD-TolC | Escherichia coli | RND | Aminoglycosides, some β-lactams | Can contribute to resistance, particularly when AcrB is absent. nih.govmicrobiologyresearch.org |

| MdtABC | Escherichia coli | MFS | Various drugs and toxic compounds | Overexpression can lead to resistance to compounds including cefamandole. microbiologyresearch.org |

Outer Membrane Permeability and Drug Uptake Limitations in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics, including cefamandole. mdpi.comnih.govdovepress.com This membrane is an asymmetric bilayer composed of phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet. dovepress.com The hydrophilic nature of many antibiotics, including β-lactams, necessitates their passage through water-filled protein channels known as porins to cross this barrier and reach their periplasmic targets. mdpi.comnih.gov

Bacteria can develop resistance by modifying the number or type of porins in their outer membrane. mdpi.comnih.govmdpi.com A reduction in the number of porin channels or the expression of more restrictive porins can significantly decrease the influx of antibiotics like cefamandole, thereby contributing to resistance. mdpi.comnih.gov For example, in E. coli, the OmpF and OmpC porins are major channels for the entry of β-lactam antibiotics. nih.govasm.org Loss or mutation of these porins can lead to decreased susceptibility. nih.gov Studies have shown that the permeability of different cephalosporins can vary depending on the specific porin channel. nih.gov

The interplay between reduced permeability and enzymatic degradation of the antibiotic is a powerful resistance strategy. When the influx of cefamandole is slowed due to altered porins, periplasmic β-lactamases have more time to hydrolyze the drug before it reaches its PBP targets, leading to a synergistic increase in resistance. dovepress.com

The following table details the role of outer membrane components in limiting cefamandole uptake.

| Outer Membrane Component | Function in Drug Uptake | Mechanism of Resistance | Effect on Cefamandole |

| Porins (e.g., OmpF, OmpC) | Facilitate diffusion of hydrophilic molecules, including β-lactams, across the outer membrane. mdpi.comnih.gov | Decreased expression or mutation leading to narrower channels reduces antibiotic influx. mdpi.commdpi.com | Reduced permeability contributes to resistance, often in conjunction with β-lactamase production. nih.gov |

| Lipopolysaccharide (LPS) | Forms the outer leaflet of the outer membrane, creating a barrier. dovepress.com | Alterations in LPS structure can affect membrane integrity and permeability. | Changes can indirectly impact drug entry and the function of membrane proteins. |

Biochemical Basis of Cross-Resistance with Other Beta-Lactam Antibiotics

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. In the context of cefamandole, the mechanisms that confer resistance to it often also provide resistance to other β-lactam antibiotics. nih.gov This is primarily due to the shared structural features and mechanism of action among β-lactams. mhmedical.comnps.org.au

The principal mechanisms driving cross-resistance among β-lactams are:

β-Lactamase Production: Many β-lactamases have a broad substrate spectrum and can hydrolyze various penicillins and cephalosporins. mdpi.comnih.gov For instance, the emergence of resistance to cefamandole during therapy has been associated with enhanced production of β-lactamases that also confer resistance to other cephalosporins and penicillins. nih.gov Extended-spectrum β-lactamases (ESBLs) and carbapenemases, in particular, can inactivate a wide range of β-lactam antibiotics. mdpi.com

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, the targets of all β-lactam antibiotics, can reduce their affinity for these drugs. oup.com A classic example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for a low-affinity PBP2a, leading to resistance to methicillin (B1676495) and most other β-lactams, including cephalosporins. mdpi.com

Efflux and Permeability Changes: As discussed previously, broad-spectrum efflux pumps and general reductions in outer membrane permeability are inherently mechanisms of cross-resistance, as they affect multiple drugs that share a common route of entry or are substrates for the same pump. tandfonline.comasm.org Efflux has been implicated in resistance to cefuroxime (B34974) and cefoxitin in various bacteria. tandfonline.com

The table below illustrates the biochemical basis of cross-resistance between cefamandole and other β-lactam antibiotics.

| Resistance Mechanism | Biochemical Basis | Spectrum of Cross-Resistance |

| β-Lactamase Production | Enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. nih.gov | Can range from narrow (penicillinases) to very broad (ESBLs, carbapenemases), affecting penicillins, cephalosporins, and carbapenems. mdpi.com |

| Target Modification (PBP Alterations) | Mutations or acquisition of new PBP genes reduces the binding affinity of β-lactams to their target. oup.com | Often confers broad resistance across the β-lactam class (e.g., MRSA). mdpi.com |

| Efflux Pumps | Broad-specificity pumps actively extrude multiple types of antibiotics. nih.gov | Resistance to various classes of antibiotics, including different β-lactams that are pump substrates. asm.org |

| Reduced Permeability | Decreased expression or modification of porins limits the entry of multiple hydrophilic antibiotics. mdpi.comnih.gov | Affects many β-lactams and other antibiotics that use porin channels for entry. nih.gov |

Analytical Methodologies for Chemical Quantification and Characterization of Cefamandole Sodium

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands out as a powerful tool for the analysis of Cefamandole (B1668816) sodium and other cephalosporins due to its speed, reliability, sensitivity, and specificity. asm.org It allows for the separation and quantification of the parent drug, its prodrugs, metabolites, and related impurities.

Reverse-Phase HPLC for Separation and Analysis of Cefamandole and Related Compounds

Reverse-phase HPLC (RP-HPLC) is the most widely employed chromatographic technique for the analysis of Cefamandole sodium. This method typically utilizes a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. researchgate.netsysrevpharm.orgnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A simple and rapid RP-HPLC method was developed for the simultaneous analysis of 13 cephalosporin (B10832234) compounds, including Cefamandole sodium and its prodrug, Cefamandole nafate. nih.gov This method successfully resolved the mixture using a C18 column. nih.gov Another study also describes a high-pressure liquid chromatographic method for a wide range of cephalosporins, including Cefamandole, using a C-18 reverse-phase column. asm.orgnih.gov This highlights the versatility of RP-HPLC in analyzing complex mixtures of related compounds.

The choice between C18 and C8 stationary phases can influence the retention and separation of cephalosporins. For instance, in the simultaneous determination of eight cephalosporins, a C8 column was found to provide the best separation. sysrevpharm.org The selection of the stationary phase is a critical parameter that needs to be optimized for specific analytical goals.

Mobile Phase Optimization and Stationary Phase Chemistry for Cephalosporin Analysis

The composition of the mobile phase is a critical factor in achieving optimal separation in RP-HPLC. It typically consists of an aqueous component (often a buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the aqueous phase and the ratio of the organic modifier are adjusted to fine-tune the retention and resolution of the analytes. chromatographyonline.com

For the analysis of a mixture of 13 cephalosporins, including Cefamandole sodium, a mobile phase consisting of methanol-water-acetic acid (30 + 70 + 0.1) was used. nih.gov In another method for a wide range of cephalosporins, various percentages of 0.01 M sodium acetate (B1210297) and acetonitrile-methanol were utilized. researchgate.netnih.gov The effect of pH is also significant; for example, in the analysis of third-generation cephalosporins, the best results were obtained at a pH of 5.0. chromatographyonline.com

A study on the simultaneous determination of eight cephalosporins found that a mobile phase of 0.1 M ammonium (B1175870) acetate buffer (pH 5.6) and acetonitrile (95:5 v/v) provided proper separation with symmetrical peaks. sysrevpharm.org The optimization of mobile phase composition, including the type and concentration of buffer and organic solvent, is essential for developing a robust and reliable HPLC method.

| Stationary Phase | Mobile Phase | Analyte(s) | Reference |

| C18 | Methanol-water-acetic acid (30 + 70 + 0.1) | 13 cephalosporins including Cefamandole sodium and Cefamandole nafate | nih.gov |

| C18 | Various percentages of 0.01 M sodium acetate and acetonitrile-methanol | Wide range of cephalosporins including Cefamandole | researchgate.netnih.gov |

| C8 | 0.1 M ammonium acetate buffer (pH 5.6): Acetonitrile (95:5 v/v) | Eight cephalosporins | sysrevpharm.org |

| C18 | 80:20 (v/v) 50.0 mM phosphate (B84403) buffer (pH 5.0)–methanol | Third-generation cephalosporins | chromatographyonline.com |

| LiChrospher RP-18 | Acetonitrile-triethylamine (10% v/v, adjusted to pH 2.5 with phosphoric acid) (35:65) | Cefamandole nafate |

Detection Techniques Employed (e.g., UV Detection)

Ultraviolet (UV) detection is the most common detection technique used in the HPLC analysis of Cefamandole sodium and other cephalosporins. nih.govsum.edu.pl The selection of the detection wavelength is crucial for achieving high sensitivity and selectivity.

In a method for analyzing 13 cephalosporins, the UV detector was set at 254 nm. nih.govsum.edu.pl For the simultaneous determination of eight cephalosporins, 250 nm was chosen as the optimal wavelength as it provided higher peak heights and the best separation. sysrevpharm.org Another study analyzing third-generation cephalosporins utilized a detection wavelength of 230 nm. chromatographyonline.com The choice of wavelength depends on the UV absorption characteristics of the specific cephalosporin being analyzed.

Validation Parameters for Quantitative Analysis (e.g., Linearity, Precision, Detection Limits, Recovery)

Validation of an analytical method is essential to ensure its reliability and accuracy for its intended purpose. Key validation parameters for the quantitative analysis of Cefamandole sodium by HPLC include linearity, precision, detection limits, and recovery.

Linearity: A method's ability to elicit test results that are directly proportional to the analyte concentration. For a wide range of cephalosporins, including Cefamandole, excellent linearity was demonstrated throughout the therapeutic range. researchgate.netnih.gov In another study, linearity for eight cephalosporins was achieved over a concentration range of 0.5-50 μg/mL with a correlation coefficient (r²) of 0.9999. sysrevpharm.org

Precision: The closeness of agreement between a series of measurements. For the analysis of eight cephalosporins, the relative standard deviation (RSD) was required to be ≤ 2%. sysrevpharm.org

Detection Limits: The lowest amount of an analyte in a sample that can be detected. For a range of cephalosporins, detection limits were found to be between 0.2 to 1.0 µg/ml. researchgate.netnih.gov A method for eight cephalosporins reported lower limits of detection ranging from 0.018 µg/mL to 0.03 µg/mL. sysrevpharm.org

Recovery: The extraction efficiency of an analytical method. In one study, the method of standard additions revealed recoveries of 93 to 101% for various cephalosporins. researchgate.netnih.gov

| Validation Parameter | Finding for Cefamandole or Related Cephalosporins | Reference |

| Linearity | Excellent linearity throughout the therapeutic range. | researchgate.netnih.gov |

| 0.5-50 μg/mL with r² = 0.9999 for eight cephalosporins. | sysrevpharm.org | |

| Precision | RSD ≤ 2% for eight cephalosporins. | sysrevpharm.org |

| Detection Limit | 0.2 to 1.0 µg/ml for a range of cephalosporins. | researchgate.netnih.gov |

| 0.018 µg/mL to 0.03 µg/mL for eight cephalosporins. | sysrevpharm.org | |

| Recovery | 93 to 101% for various cephalosporins. | researchgate.netnih.gov |

Simultaneous Determination of Cefamandole and its Prodrug/Metabolites by HPLC

HPLC is particularly useful for the simultaneous determination of a parent drug and its related compounds, such as prodrugs and metabolites, in a single run. This is important for pharmacokinetic studies and for monitoring drug stability.

A simple and rapid reverse-phase liquid chromatographic method was developed for the qualitative and quantitative analysis of 13 cephalosporin compounds, including Cefamandole nafate (the prodrug) and Cefamandole sodium. nih.gov This method could resolve both compounds in raw material and dosage form samples. nih.gov Another high-pressure liquid chromatographic method also demonstrated the capability to analyze a wide range of cephalosporin congeners, including Cefamandole. nih.gov

The ability to separate and quantify Cefamandole from its prodrug, Cefamandole nafate, is crucial as the nafate ester rapidly hydrolyzes to the active Cefamandole form. researchgate.net HPLC methods have been specifically developed to study the stability of Cefamandole nafate and can separate the hydrolyzed compound from its ester. nih.gov

Spectroscopic Methods for Chemical Identification and Characterization (e.g., IR, UV)

Spectroscopic methods, such as Infrared (IR) and Ultraviolet (UV) spectroscopy, are valuable tools for the chemical identification and characterization of Cefamandole sodium.

Infrared (IR) Spectroscopy: IR spectroscopy is used for the identification of Cefamandole nafate in the solid state. nih.gov The European Pharmacopoeia prescribes IR absorption spectrophotometry for this purpose. nih.gov However, the sample preparation technique can influence the results. The potassium bromide (KBr) disc technique may cause solid-state transformations in the crystalline structure of Cefamandole nafate. nih.gov The Nujol mull technique is considered more suitable as it does not cause such alterations. nih.gov

Ultraviolet (UV) Spectroscopy: As mentioned in the HPLC detection section, UV spectroscopy is integral to the quantification of Cefamandole. The UV spectrum of a compound is unique and can be used for identification and quantification. A method for analyzing 13 cephalosporins, including Cefamandole sodium, utilized a UV detector set at 254 nm. nih.gov The choice of wavelength is determined by the chromophores present in the Cefamandole molecule.

Comparative Evaluation of Analytical Techniques (e.g., HPLC versus Colorimetric Procedures)

High-Performance Liquid Chromatography (HPLC) is a preferred method for the quantitative determination of Cefamandole and its prodrug, Cefamandole nafate. nih.govpopline.org This technique offers high precision and reproducibility. A key advantage of HPLC is its ability to separate the active Cefamandole from its ester, Cefamandole nafate, as well as from its degradation products. nih.govpopline.org This specificity is essential for accurate stability studies, as it allows for the individual quantification of each compound in a mixture. nih.govpopline.org

In contrast, colorimetric methods, while sometimes used, have been shown to produce misleading results, especially in the context of stability testing. nih.govpopline.org These methods, which are often designed to be specific for compounds containing a β-lactam ring, can be confounded by the hydrolysis of the antibiotic. nih.govpopline.org As Cefamandole degrades, the β-lactam ring may be cleaved, but the resulting products can still react with the colorimetric reagents, leading to an overestimation of the intact drug concentration. nih.govpopline.org

Electrochemical methods, such as polarography, have also been described for the analysis of Cefamandole sodium. nih.gov These techniques can offer high precision and accuracy and may serve as an absolute method for purity assessment without the need for a reference standard. nih.gov

A comparative overview of different analytical techniques is presented below:

| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High specificity, precision, and accuracy; separates parent drug from degradation products. nih.govpopline.org | Requires more complex instrumentation and expertise. | Quantitative analysis, stability studies, impurity profiling. nih.govsum.edu.plnih.govasm.org |

| Colorimetric Procedures | Formation of a colored product that is measured spectrophotometrically. | Simple, rapid, and cost-effective. | Can be non-specific and prone to interference from degradation products, leading to inaccurate results. nih.govpopline.org | Can be used for routine quality control where high specificity is not critical. |

| Polarography | Electrochemical method measuring the current resulting from the reduction or oxidation of the analyte. | High precision and accuracy; can be an absolute method. nih.gov | Less commonly used in routine pharmaceutical analysis compared to HPLC. | Purity assessment and quantification. nih.gov |

| UV-Visible Spectrophotometry | Measures the absorption of UV or visible light by the analyte. | Simple, fast, and widely available instrumentation. | Lower specificity compared to HPLC; susceptible to interference from other absorbing compounds. | Preliminary identification and quantification in simple matrices. sciepub.com |

Methodologies for Degradation Product Analysis and Identification

The analysis of degradation products is a critical aspect of stability testing for Cefamandole sodium. The degradation of Cefamandole can be influenced by factors such as pH, temperature, and the presence of water. sum.edu.plbibliotekanauki.plnih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone for studying the degradation of Cefamandole. sum.edu.plbibliotekanauki.pl Stability-indicating HPLC methods are developed and validated to separate Cefamandole from its potential degradation products. sum.edu.pl These methods typically involve a reversed-phase column and a UV detector. sum.edu.plnih.gov The mobile phase composition is optimized to achieve adequate resolution between all components. sum.edu.pl

The degradation of Cefamandole nafate has been shown to follow first-order reaction kinetics. sum.edu.plbibliotekanauki.pl The degradation process can be catalyzed by both hydrogen and hydroxide (B78521) ions, as well as by components of buffer solutions. sum.edu.plbibliotekanauki.pl

Several analytical techniques are used in conjunction with HPLC to identify and characterize the degradation products:

Thin-Layer Chromatography (TLC): TLC is a useful technique for the qualitative detection of impurities and degradation products. nih.govnih.gov It can provide a preliminary assessment of the number of degradation products formed under various stress conditions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown compounds. nih.gov It can provide detailed information about the chemical structure of degradation products, aiding in their definitive identification. nih.gov

Gas Chromatography (GC): In some cases, GC can be used to analyze volatile degradation products. nih.gov

The following table summarizes the methodologies used for the analysis and identification of Cefamandole sodium degradation products:

| Methodology | Purpose | Key Findings/Application |

| Stability-Indicating HPLC | To separate and quantify Cefamandole in the presence of its degradation products. sum.edu.pl | The HPLC method can resolve Cefamandole from its degradation products, allowing for accurate kinetic studies of the degradation process. sum.edu.pl |

| Forced Degradation Studies | To intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidation, heat) to generate potential degradation products. dovepress.com | Helps in understanding the degradation pathways and in the development of stability-indicating analytical methods. |

| Thin-Layer Chromatography (TLC) | For the qualitative detection and separation of degradation products. nih.govnih.gov | Can be used to monitor the progress of degradation and to get a preliminary idea of the impurity profile. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For the structural elucidation of isolated degradation products. nih.gov | Provides detailed structural information for the definitive identification of degradation products. nih.gov |

| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS) to provide mass information of the separated degradation products, aiding in their identification. | Provides molecular weight and fragmentation data for the structural characterization of impurities. |

Structure Activity Relationship Sar and Chemical Modifications of Cefamandole

Influence of the N-methylthiotetrazole Side-Chain on Chemical and Biochemical Activity

The Cefamandole (B1668816) molecule features a distinctive N-methylthiotetrazole (NMTT) side-chain at position 3 of the dihydrothiazine ring. This heterocyclic moiety is a critical determinant of the compound's biochemical profile.

Research has demonstrated that cephalosporins containing the NMTT side-chain, including Cefamandole, Latamoxef, Cefmenoxime, and Cefoperazone, are associated with a specific biochemical effect: the inhibition of vitamin K epoxide reductase. nih.govresearchgate.netresearchgate.net This enzyme is crucial for the vitamin K cycle, which is necessary for the synthesis of certain coagulation factors. researchgate.net The proposed mechanism suggests that the NMTT side-chain, particularly after potential in-vivo degradation of the antibiotic, inhibits the gamma-carboxylation of glutamic acid, a key step in the production of prothrombin. researchgate.net

Studies comparing NMTT-containing cephalosporins with those lacking this side-chain, such as Cefotaxime and Cefoxitin (B1668866), have shown that only the former induce the transient plasma appearance of vitamin K1 2,3-epoxide, a hallmark of vitamin K epoxide reductase inhibition. nih.govresearchgate.net This effect is qualitatively similar to that produced by oral anticoagulants. nih.govresearchgate.net The presence of a sulfhydryl group in the NMTT side chain has been specifically implicated in this activity. nih.govasm.org

Table 1: Comparison of Cephalosporins and their Effect on Vitamin K Metabolism

| Cephalosporin (B10832234) | Side-Chain at Position 3 | Effect on Vitamin K Epoxide Reductase |

|---|---|---|

| Cefamandole | N-methylthiotetrazole (NMTT) | Inhibition nih.govresearchgate.net |

| Latamoxef | N-methylthiotetrazole (NMTT) | Inhibition nih.govresearchgate.net |

| Cefoperazone | N-methylthiotetrazole (NMTT) | Inhibition nih.govresearchgate.net |

| Cefotaxime | Methoxyimino group | No significant inhibition nih.govresearchgate.net |

| Cefoxitin | Methoxy group | No significant inhibition nih.govresearchgate.net |

Role of the 7-Position Side Chain in Biological Activity and Chemical Reactivity

The acyl side-chain at the 7-position of the β-lactam ring is fundamental to the antibacterial spectrum and potency of cephalosporins. nih.gov In Cefamandole, this side-chain is an (R)-mandelamido group. nih.gov This specific substituent is crucial for the drug's primary mechanism of action: the inhibition of bacterial cell wall synthesis. nih.govpatsnap.com

Like all β-lactam antibiotics, Cefamandole exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis. nih.govpatsnap.com The structure and stereochemistry of the 7-position side chain govern the affinity of the antibiotic for these PBP targets. The (R)-mandelamido group of Cefamandole provides the necessary structural conformation to fit into the active site of the PBPs of susceptible bacteria, leading to the disruption of cell wall integrity and subsequent cell lysis. nih.govnih.gov The reactivity of the β-lactam ring is also influenced by the electronic nature of this side chain.

Development of Hybrid Prodrugs and Chemical Derivatives

To enhance or modify the properties of Cefamandole, various chemical strategies have been explored, including the development of hybrid molecules and prodrugs.

The concept of hybrid antibiotics involves covalently linking two different pharmacophores to create a single molecule. nih.gov This approach aims to achieve synergistic effects or overcome resistance mechanisms. researchgate.net For cephalosporins like Cefamandole, a common strategy involves attaching another active agent to the carbon 3 position of the core structure, often via a cleavable linker. nih.gov

An early example of this approach was a Cefamandole derivative linked to Omadine (2-mercaptopyridine-N-oxide) at the C-3 position. nih.govresearchgate.net In many such hybrid prodrugs, an ester linkage is employed, which can be cleaved by bacterial enzymes (like β-lactamases) or host esterases to release the two active components at the site of infection. researchgate.net The design of these linkers is critical; they must be stable enough to deliver the hybrid molecule intact but labile enough to be cleaved in the target environment. nih.gov

Prodrug design is a well-established strategy to overcome pharmaceutical challenges such as poor solubility, instability, or inefficient absorption. nbinno.comslideshare.net Cefamandole is often administered as its prodrug, Cefamandole Nafate. nih.govnih.govguidetopharmacology.org

Cefamandole Nafate is the sodium salt of the O-formyl ester of Cefamandole. nih.gov The chemical rationale for this modification is to improve the drug's pharmaceutical properties. Upon administration, the ester linkage of Cefamandole Nafate is rapidly hydrolyzed by esterases present in plasma and tissues. patsnap.comnih.govnbinno.com This enzymatic cleavage releases the active Cefamandole molecule, allowing it to distribute throughout the body and reach the site of infection. patsnap.comnbinno.com This prodrug strategy ensures efficient delivery of the active antibiotic. nbinno.com

Table 2: Cefamandole vs. Cefamandole Nafate

| Compound | Chemical Form | Rationale for Use | Activation |

|---|---|---|---|

| Cefamandole | Active drug | Bactericidal action | N/A |

| Cefamandole Nafate | O-formyl ester prodrug | Improve pharmaceutical properties (e.g., solubility, stability) nbinno.com | Hydrolysis by plasma esterases to release active Cefamandole patsnap.comnbinno.com |

Impact of Chiral Centers on Cefamandole's Chemical and Biological Properties

Chirality, or the "handedness" of a molecule, plays a critical role in the biological activity of many pharmaceuticals because biological targets like enzymes and receptors are themselves chiral. mdpi.comnih.govnih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.comnih.gov

Cefamandole possesses chiral centers, most notably the carbon in the 7-position side chain to which the mandeloyl group is attached. The specific stereoisomer used is the (R)-mandelamido derivative. nih.gov This precise three-dimensional arrangement is essential for its biological function. libretexts.org The interaction between Cefamandole and its target, the penicillin-binding proteins (PBPs), is highly stereospecific. The active site of these bacterial enzymes is a chiral environment that selectively recognizes the (R)-enantiomer of the side chain. libretexts.orgquora.com The incorrect enantiomer would not fit properly into the PBP active site, resulting in a significant loss of antibacterial activity. Therefore, controlling the stereochemistry during synthesis is crucial to ensure the therapeutic efficacy of Cefamandole.

Comparative Chemical and Biochemical Studies of Cephalosporins Including Cefamandole Sodium

Comparative Chemical Stability Profiles Across Cephalosporin (B10832234) Generations

The chemical stability of cephalosporins is a critical determinant of their therapeutic efficacy and shelf-life. Stability varies significantly across different generations, influenced by the specific side chains attached to the 7-aminocephalosporanic acid (7-ACA) nucleus. Cefamandole (B1668816), a second-generation cephalosporin, exhibits a stability profile that is generally intermediate between the first and third generations.

First-generation cephalosporins, such as cephalothin (B1668815) and cefazolin, are known for their susceptibility to hydrolysis, particularly through the cleavage of the β-lactam ring. Second-generation agents like cefamandole were designed for enhanced stability against certain environmental and enzymatic challenges. However, the presence of the N-methylthiotetrazole (NMTT) side chain in cefamandole introduces a specific chemical liability, which can be associated with certain degradation pathways bionity.com.

Third-generation cephalosporins, such as ceftriaxone (B1232239) and cefotaxime, generally feature bulkier and more complex side chains (e.g., an aminothiazole ring and a methoxyimino group) which provide greater steric hindrance around the β-lactam ring. nih.gov This structural feature confers superior stability against hydrolysis compared to earlier generations.

| Cephalosporin Generation | Representative Compound | General Chemical Stability | Key Structural Influences on Stability |

|---|---|---|---|

| First Generation | Cephalothin | Lower stability; susceptible to β-lactam ring hydrolysis. | Simpler side chains offering less protection to the β-lactam core. |

| Second Generation | Cefamandole | Intermediate stability; enhanced compared to 1st gen but susceptible to specific degradation pathways. | Side chains provide more protection than 1st gen; the NMTT side chain can be a point of instability bionity.com. |

| Third Generation | Ceftriaxone | Higher stability against non-enzymatic hydrolysis. | Complex side chains (e.g., methoxyimino group) provide significant steric hindrance, protecting the β-lactam ring nih.gov. |

Differential Interactions with Bacterial Enzymes (e.g., β-Lactamases, Penicillin-Binding Proteins)

The antibacterial efficacy of cephalosporins is dictated by two primary interactions at the molecular level: their stability in the presence of bacterial β-lactamase enzymes and their binding affinity to penicillin-binding proteins (PBPs). wikipedia.org Cefamandole sodium demonstrates characteristics that distinguish it from both first and later-generation cephalosporins in these interactions.

Interaction with β-Lactamases: β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. A key advancement of second-generation cephalosporins was their increased resistance to these enzymes. Cefamandole is significantly more stable against the β-lactamases produced by many Gram-negative bacteria, such as Enterobacter species, when compared to first-generation compounds like cephalothin, cefazolin, and cephalexin (B21000). nih.govresearchgate.net However, this resistance is not absolute. Cefamandole can be slowly degraded by some penicillinases in vitro and resistance can emerge in clinical settings through the enhanced or induced production of β-lactamases by bacteria during therapy. nih.govnih.govcmpt.ca In contrast, many third-generation cephalosporins were specifically designed with side chains that confer a much higher degree of stability against a broader spectrum of β-lactamases, including many extended-spectrum β-lactamases (ESBLs). nih.govnih.gov

Interaction with Penicillin-Binding Proteins (PBPs): The bactericidal action of all β-lactam antibiotics results from the inhibition of PBPs, which are essential enzymes for the synthesis of the bacterial cell wall. wikipedia.orgverywellhealth.com The affinity of a cephalosporin for specific PBPs determines its spectrum of activity. Differences in chemical structure among β-lactams lead to significant and selective changes in their affinities for various PBPs. drugbank.com Cefamandole exhibits a strong binding affinity to the essential PBPs in susceptible bacteria. Notably, in studies involving methicillin-resistant Staphylococcus aureus (MRSA), cefamandole demonstrated a markedly greater affinity for PBP 2A (also known as PBP2')—the key protein responsible for methicillin (B1676495) resistance—than methicillin itself. nih.gov This high binding affinity is a crucial component of its antibacterial activity. The binding affinity of various cephalosporins to the PBPs of MRSA varies, with cefmetazole, for example, also showing a notable affinity for PBP2'. nih.gov

| Compound | Generation | Relative Stability to β-Lactamases | Binding Affinity to PBPs |

|---|---|---|---|

| Cephalothin | First | Low; readily hydrolyzed by many common β-lactamases. nih.gov | High affinity for PBPs in Gram-positive bacteria. |

| Cefamandole | Second | Intermediate; stable against some β-lactamases (e.g., from Enterobacter) but susceptible to others and inducible enzymes. nih.govnih.gov | High affinity for essential PBPs; notably higher affinity for PBP 2A in MRSA than methicillin. nih.gov |

| Cefotaxime | Third | High; stable against a broader range of β-lactamases compared to second-generation agents. nih.gov | High affinity for PBPs in a wide range of Gram-negative bacteria. |

Comparative Analytical Methodologies for Cephalosporin Quantification and Purity Assessment

Accurate quantification and purity assessment of cephalosporins like cefamandole sodium are essential for pharmaceutical quality control and pharmacokinetic studies. Several analytical techniques are employed, with high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and electrochemical methods being prominent.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase setup, is the most widely used method for the analysis of cephalosporins. nih.gov A specific HPLC assay for cefamandole quantification in biological fluids involves deproteinization of serum with acetonitrile (B52724), followed by extraction. researchgate.net The mobile phase often consists of a methanol/aqueous buffer solution, and detection is typically performed using UV-Vis spectrophotometry. researchgate.net This method offers high selectivity and reproducibility, with reported coefficients of variation (CVs) of less than 8% for cefamandole analysis. researchgate.net For cefazolin, a first-generation cephalosporin, a validated HPLC method uses a C18 column with a water:acetonitrile mobile phase and UV detection at 270 nm, achieving a retention time of 3.6 minutes. unesp.br

Capillary Electrophoresis (CE): Capillary electrophoresis, especially Capillary Zone Electrophoresis (CZE), has emerged as a powerful alternative to HPLC for cephalosporin analysis. wikipedia.org CZE offers advantages such as high separation efficiency, rapid method development, and low consumption of samples and reagents. nih.gov It has proven to be a fast and simple method for separating different types of cephalosporins, a task that can be challenging for HPLC. nih.gov Optimized CZE methods can achieve baseline separation of multiple cephalosporins in under 10 minutes using phosphate (B84403) buffer systems and UV detection. nih.gov

Electrochemical Methods: Electrochemical analysis provides another avenue for purity assessment. Polarographic assays have been developed for both cefamandole sodium and its prodrug, cefamandole nafate. nih.gov Controlled potential coulometry, an electrochemical technique, can be used as an absolute method to determine the purity of these compounds without requiring a reference standard. These electrochemical assays have demonstrated superior precision, accuracy, and selectivity compared to some microbiological and iodometric methods. nih.gov

| Methodology | Principle | Typical Application for Cephalosporins | Advantages |

|---|---|---|---|

| HPLC | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | Quantification of cefamandole in serum, urine, and dialysis fluid; purity testing of cefazolin. researchgate.netunesp.br | High selectivity, reproducibility, and sensitivity. Well-established and widely used. researchgate.net |

| Capillary Electrophoresis (CZE) | Separation of ions in an electrolyte solution within a capillary based on their electrophoretic mobility under an applied electric field. wikipedia.org | Simultaneous separation of complex mixtures of different cephalosporin generations. nih.gov | High efficiency, rapid analysis, low sample/reagent consumption. nih.gov |

| Polarography/Coulometry | Measurement of current as a function of applied potential for electroactive species. | Purity assessment of cefamandole sodium and cefamandole nafate. nih.gov | High precision and accuracy; can be used as an absolute method without a reference standard. nih.gov |

Evolutionary Chemical Perspectives in Cephalosporin Antibiotic Development

The development of cephalosporin antibiotics is a classic example of medicinal chemistry's power to improve upon a natural scaffold. The journey from first- to second-generation cephalosporins, including cefamandole, was driven by the need to overcome the limitations of early compounds, primarily their narrow spectrum of activity and susceptibility to β-lactamases.

The core of all cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org Initial modifications of the 7-ACA side chains led to the first-generation agents. bionity.comwikipedia.org These compounds, like cephalexin and cefazolin, generally possess an α-amino group at the C-7 position, which confers good activity against Gram-positive bacteria but leaves them vulnerable to hydrolysis by β-lactamases. wikipedia.org

The evolution to the second generation was marked by strategic chemical modifications at both the C-7 and C-3 positions of the 7-ACA core to broaden the antibacterial spectrum to include more Gram-negative organisms and to increase β-lactamase stability. drugs.compharmacyconcepts.in

C-7 Side Chain Modification: The acylamino side chain at the C-7 position is a primary determinant of antibacterial activity and stability. For cefamandole, the introduction of a D-mandelic acid substituent at C-7 was a key modification. A pivotal development for other second-generation compounds like cefuroxime (B34974) was the incorporation of an α-iminomethoxy group on the C-7 side chain, which sterically blocks β-lactamases from accessing and cleaving the β-lactam ring. wikipedia.org

This evolutionary process reflects a growing understanding of the structure-activity relationship (SAR) in cephalosporins. researchgate.net The modifications leading to cefamandole and its contemporaries successfully expanded the utility of the cephalosporin class, paving the way for the even greater Gram-negative activity and β-lactamase resistance seen in third and fourth-generation agents. wikipedia.orgnih.gov Each generation represents a chemical refinement aimed at addressing the clinical challenge of bacterial resistance. researchgate.net

Q & A

Basic Research Questions

Q. What experimental approaches are used to study cefamandole sodium’s pharmacokinetics (PK) in preclinical models?

- Methodological Answer: PK studies often involve intravenous administration followed by serial plasma sampling. Data on plasma concentration (e.g.,

concin mcg/mL) versus time (minutes post-injection) are modeled using nonlinear regression or mixed-effects models (e.g.,lmein R) to estimate parameters like clearance and half-life. TheCefamandoledataset in R (84 rows, 3 columns) includes subject-specific PK profiles, enabling hierarchical modeling to account for inter-individual variability .

Q. How is the antibacterial mechanism of cefamandole sodium validated in vitro?

- Methodological Answer: Minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria are standard. To confirm penicillin-binding protein (PBP) binding, radiolabeled cefamandole can be incubated with bacterial membranes, followed by SDS-PAGE/autoradiography to visualize PBP inhibition .

Q. What analytical techniques are recommended for quantifying cefamandole sodium in formulations?

- Methodological Answer: Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is widely used. Pharmacopeial monographs (e.g., Japan’s antibiotic requirements) specify purity criteria (810–1000 μg/mg potency) and structural validation via NMR or mass spectrometry .

Advanced Research Questions

Q. How do excipients like sodium carbonate interfere with cefamandole sodium quantification, and how are these challenges resolved?

- Methodological Answer: Sodium carbonate in formulations reacts with formate (a cefamandole degradation product), skewing acid-base titration results. Ion chromatography (IC) is preferred to separate and quantify carbonate and formate ions. Recovery rates (96–96.8%) and precision (RSD ≤0.8%) validate IC’s reliability over titration .

Q. What statistical methods address nonlinear PK profiles of cefamandole sodium in population studies?

- Methodological Answer: Segmented regression models (e.g.,

segmented.lmein R) identify breakpoints in log-transformed concentration-time curves. Mixed-effects models account for subject-specific random effects (e.g., baseline concentration, slope changes), critical for identifying covariates like renal function impacting clearance .

Q. How does the D-mandeloyl moiety in cefamandole sodium confer β-lactamase resistance, and how is this assessed experimentally?

- Methodological Answer: Comparative MIC assays using β-lactamase-producing strains (e.g., E. coli TEM-1) show higher resistance for D-isomer vs. L-isomer. Enzyme inhibition kinetics (e.g., IC₅₀ via spectrophotometric nitrocefin hydrolysis assays) quantify β-lactamase affinity differences .

Q. What protocols mitigate cefamandole sodium’s instability in aqueous solutions during in vitro studies?

- Methodological Answer: Lyophilized formulations are reconstituted in cold buffers (pH 6.5–7.5) immediately before use. Degradation is monitored via HPLC to track formate release. Stability studies under accelerated conditions (40°C/75% RH) establish shelf-life limits .

Q. How are structure-activity relationships (SAR) optimized for cefamandole derivatives to reduce hypoprothrombinemia risk?

- Methodological Answer: Modifying the MTT side chain (e.g., replacing the 1-methyltetrazole group) reduces anticoagulant effects. In vivo coagulation assays (e.g., prothrombin time in rodents) and in vitro thrombin generation assays validate safety .

Key Considerations

- Experimental Design: Use crossover studies to control for inter-subject variability in PK research .

- Data Contradictions: Discrepancies in sodium carbonate assays highlight the need for orthogonal analytical methods .

- Source Reliability: Prioritize pharmacopeial monographs and peer-reviewed PK/PD studies over vendor-specific data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.